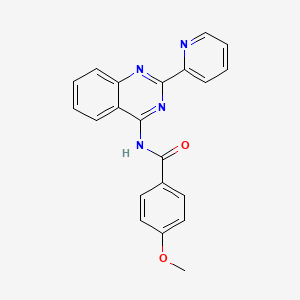
4-methoxy-N-(2-pyridin-2-ylquinazolin-4-yl)benzamide
概要
準備方法
合成経路と反応条件: VUF8504の合成は、4-メトキシベンゾイルクロリドと2-(2-ピリジニル)キナゾリン-4-アミンを特定の条件下で反応させることから始まります . この反応には通常、トリエチルアミンなどの塩基が必要で、ジクロロメタンなどの有機溶媒中で低温で行われ、高収率と純度が確保されます .
工業生産方法: VUF8504の詳細な工業生産方法は、広範にわたって文書化されていませんが、その合成は、コスト、収率、安全性などの観点から、ラボでの手順をスケールアップしたものであろうと予想されます。 これには、連続フローリアクターや自動合成システムを使用することで、効率性と再現性を向上させることが含まれます .
3. 化学反応解析
反応の種類: VUF8504は、メトキシ基やアミド結合などの反応性官能基が存在するため、主に置換反応を起こします .
一般的な試薬と条件:
置換反応: これらの反応は、アミンやチオールなどの求核剤を穏やかな条件下で用い、メトキシ基を置換したり、アミド結合を修飾したりすることがよくあります.
酸化と還元: それほど一般的ではありませんが、VUF8504は、過マンガン酸カリウムなどの酸化剤や水素化リチウムアルミニウムなどの還元剤を用いるなど、特定の条件下で酸化または還元反応を起こす可能性があります.
主な生成物: これらの反応で生成される主な生成物は、使用した特定の試薬と条件によって異なります。 例えば、アミンによる置換反応では、様々なアミド誘導体が生成される可能性があり、酸化反応では、キナゾリンN-オキシドが生成される可能性があります .
4. 科学研究への応用
化学反応の分析
Types of Reactions: VUF8504 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methoxy group and the amide linkage .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles like amines or thiols under mild conditions to replace the methoxy group or modify the amide linkage.
Oxidation and Reduction: While less common, VUF8504 can undergo oxidation or reduction reactions under specific conditions, such as using oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce quinazoline N-oxides .
科学的研究の応用
作用機序
類似化合物との比較
VUF8504は、アデノシンA3受容体リガンドとして知られる化合物群の一部です。類似の化合物には以下のようなものがあります。
- VUF8501
- VUF8502
- VUF8503
- VUF8505
- VUF8507
独自性: VUF8504は、アデノシンA3受容体に対する高い親和性と選択性を持ち、その親和性は17.0ナノモルです . これは、他の類似の化合物と比べて、強力で選択的なリガンドとなっています。これらの類似の化合物では、親和性が低かったり、選択性が低かったりする可能性があります .
生物活性
4-methoxy-N-(2-pyridin-2-ylquinazolin-4-yl)benzamide, also known by its CAS number 148321-04-4, is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of quinazoline derivatives, which are known for their diverse pharmacological properties, including anticancer, antiviral, and antibacterial activities.
Chemical Structure
The molecular formula of this compound is . The chemical structure is characterized by the presence of a methoxy group and a pyridine moiety attached to a quinazoline core, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit various biological activities, including:
- Anticancer Activity : Many quinazoline compounds have been identified as potent inhibitors of specific protein kinases involved in cancer progression.
- Antiviral and Antibacterial Properties : Some derivatives have shown effectiveness against viral and bacterial pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: In Vitro Cytotoxicity
In a study assessing the cytotoxic effects of this compound on cancer cell lines, it was found to exhibit an IC50 value indicative of its potency. For instance:
These values suggest that the compound effectively inhibits cell proliferation and induces apoptosis in specific cancer types.
The mechanism through which this compound exerts its anticancer effects involves inhibition of key signaling pathways. Specifically, it targets:
- Epidermal Growth Factor Receptor (EGFR) : The compound has been shown to inhibit EGFR mutations associated with resistance to other therapies.
Structure-Activity Relationship (SAR)
The structural modifications on the quinazoline scaffold significantly influence the biological activity of derivatives. In SAR studies:
- Methoxy Group : The presence of the methoxy group at the para position enhances solubility and binding affinity.
- Pyridine Moiety : This component is critical for interaction with target proteins.
特性
分子式 |
C21H16N4O2 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
4-methoxy-N-(2-pyridin-2-ylquinazolin-4-yl)benzamide |
InChI |
InChI=1S/C21H16N4O2/c1-27-15-11-9-14(10-12-15)21(26)25-19-16-6-2-3-7-17(16)23-20(24-19)18-8-4-5-13-22-18/h2-13H,1H3,(H,23,24,25,26) |
InChIキー |
TTYULORVZLXLQA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
4-methoxy-N-(2-(2-pyridinyl)isoquinolin-1-yl)benzamide VUF 8504 VUF-8504 VUF8504 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















